molecular formula C8H6N2O2 B3015653 5-Methyl-2-nitrobenzonitrile CAS No. 64113-86-6

5-Methyl-2-nitrobenzonitrile

Cat. No. B3015653
CAS RN: 64113-86-6
M. Wt: 162.148
InChI Key: USQNWFKYQFQGLB-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrobenzonitrile is an aralkyl nitrile . It has a CAS Number of 64113-86-6 and a molecular weight of 162.15 . The IUPAC name for this compound is this compound .


Synthesis Analysis

2-Methyl-5-nitrobenzonitrile is formed by nitration of o-toluonitrile with NO2+ BF4- .


Molecular Structure Analysis

The molecular formula of this compound is C8H6N2O2 . The InChI code for this compound is 1S/C8H6N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,1H3 . The structure of this compound contains a total of 18 bonds, including 12 non-H bonds, 9 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored in a sealed container in a dry room .

Scientific Research Applications

5-Methyl-2-nitrobenzonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it has been used in the synthesis of various nitro-containing compounds, such as nitrobenzene, nitrobenzoic acid, and nitrobenzyl alcohol. Furthermore, this compound has been used in the synthesis of nitro-containing heterocyclic compounds, such as pyridine, quinoline, and imidazole.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Methyl-2-nitrobenzonitrile in lab experiments is that it is a relatively inexpensive and easily available compound. Furthermore, it is a relatively stable compound and can be stored for extended periods of time without significant degradation. However, there are some limitations to using this compound in lab experiments. For example, it is a toxic compound and should be handled with care. In addition, it is a relatively unstable compound and can decompose in the presence of light or heat.

Future Directions

The future directions for research involving 5-Methyl-2-nitrobenzonitrile are numerous. For example, further research is needed to understand the biochemical and physiological effects of this compound on the human body. In addition, further research is needed to understand the mechanism of action of this compound and to identify potential applications for this compound in the synthesis of other organic compounds. Finally, further research is needed to understand the potential toxicity of this compound and to identify potential safety measures that should be taken when handling this compound.

Synthesis Methods

5-Methyl-2-nitrobenzonitrile is synthesized from 2-nitrobenzaldehyde and sodium cyanide in an aqueous medium. The reaction involves the formation of a dicyano derivative, which is then hydrolyzed to this compound. The reaction is carried out in a two-step process, with the first step involving the formation of the dicyano derivative and the second step involving the hydrolysis of the dicyano derivative.

Safety and Hazards

5-Methyl-2-nitrobenzonitrile is considered hazardous. It has a GHS07 signal word of “Warning” and hazard statements of H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . If inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . If swallowed, the mouth should be cleaned with water and the victim should drink plenty of water .

properties

IUPAC Name

5-methyl-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQNWFKYQFQGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60983305
Record name 5-Methyl-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64686-33-5
Record name 5-Methyl-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60983305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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